molecular formula C11H11NO4S B8514256 Methanesulfonic acid 5-phenyl-isoxazol-3-ylmethyl ester

Methanesulfonic acid 5-phenyl-isoxazol-3-ylmethyl ester

Cat. No. B8514256
M. Wt: 253.28 g/mol
InChI Key: LRXGXKYHGSZGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanesulfonic acid 5-phenyl-isoxazol-3-ylmethyl ester is a useful research compound. Its molecular formula is C11H11NO4S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanesulfonic acid 5-phenyl-isoxazol-3-ylmethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanesulfonic acid 5-phenyl-isoxazol-3-ylmethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methanesulfonic acid 5-phenyl-isoxazol-3-ylmethyl ester

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl methanesulfonate

InChI

InChI=1S/C11H11NO4S/c1-17(13,14)15-8-10-7-11(16-12-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

LRXGXKYHGSZGLD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=NOC(=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-phenylisoxazole-3-carbaldehyde (500 mg, 2.89 mmol) in MeOH (10 mL) at 0° C., was added NaBH4 (327 mg, 8.67 mmol). The reaction was slowly warmed to room temperature, stirred for 15 h and concentrated in vacuo. The solid obtained was dissolved in EtOAc, washed with H2O (1×) and saturated NH4Cl (3×). The organic layers were combined, dried over MgSO4, filtered, concentrated and dissolved in anhydrous CH2Cl2 (8 mL). The mixture was cooled to 0° C., followed by addition of Et3N (1.02 mL, 7.25 mmol) and methanesulfonyl chloride (337 μL, 4.35 mmol). The reaction was slowly warmed to room temperature and stirred for 15 h. Upon completion, the reaction was quenched with aqueous NaHCO3 (5 mL) and extracted with EtOAc. The combined organic layers were washed with NaHCO3 (2×), dried over MgSO4, filtered, concentrated and carried onto the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
327 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.02 mL
Type
reactant
Reaction Step Two
Quantity
337 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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